Enhanced Lipophilicity via 1-Phenylpropoxy Substituent Compared to Phenoxy Analog
The 1-phenylpropoxy group of the target compound confers significantly higher lipophilicity compared to a simpler phenoxy analog, a critical parameter for membrane permeability in drug design [1]. This is quantitatively reflected in the predicted LogP values. The target compound (C14H14BrNO) has a predicted LogP of approximately 4.5-5.0, whereas the closely related 2-bromo-6-phenoxypyridine (C11H8BrNO) has a predicted LogP of approximately 3.2 [1]. This difference of 1.3-1.8 LogP units indicates a >20-fold increase in octanol-water partition coefficient, directly impacting the compound's suitability as a hydrophobic building block for generating CNS-penetrant or lipophilic drug candidates [1]. Direct experimental LogP data for the target compound is currently unavailable in the primary literature, making this a cross-study comparable inference based on established computational methods.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Predicted LogP: 4.5-5.0 (range based on common models) |
| Comparator Or Baseline | 2-Bromo-6-phenoxypyridine (Predicted LogP: 3.2) |
| Quantified Difference | Increase of 1.3-1.8 LogP units (approx. 20-60x increase in lipophilicity) |
| Conditions | Computational prediction using standard LogP models (e.g., XLogP3, ALogP) |
Why This Matters
Higher lipophilicity directly influences a compound's ability to cross biological membranes, making this intermediate more valuable for synthesizing CNS-targeted therapeutics or hydrophobic probes.
- [1] PubChem (2025). 2-Bromo-6-(1-phenylpropoxy)pyridine (Predicted data). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-6-_1-phenylpropoxy_pyridine View Source
